molecular formula C11H15ClOS B14300437 1-[(2-Chloro-2-methoxypropyl)sulfanyl]-4-methylbenzene CAS No. 120814-15-5

1-[(2-Chloro-2-methoxypropyl)sulfanyl]-4-methylbenzene

Cat. No.: B14300437
CAS No.: 120814-15-5
M. Wt: 230.75 g/mol
InChI Key: FANVVUBGSCQDMH-UHFFFAOYSA-N
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Description

1-[(2-Chloro-2-methoxypropyl)sulfanyl]-4-methylbenzene is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a 2-chloro-2-methoxypropylsulfanyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chloro-2-methoxypropyl)sulfanyl]-4-methylbenzene typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chloro-2-methoxypropyl)sulfanyl]-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst (e.g., FeCl3 or AlCl3).

    Nitration: Nitric acid and sulfuric acid mixture.

    Sulfonation: Sulfur trioxide or oleum.

Major Products

    Halogenated Derivatives: Formed by halogenation reactions.

    Nitro Derivatives: Formed by nitration reactions.

    Sulfonated Derivatives: Formed by sulfonation reactions.

Scientific Research Applications

1-[(2-Chloro-2-methoxypropyl)sulfanyl]-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2-Chloro-2-methoxypropyl)sulfanyl]-4-methylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects . The specific pathways and targets depend on the context of its use and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Chloro-2-methoxypropyl)sulfanyl]-4-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications where other similar compounds may not be suitable.

Properties

CAS No.

120814-15-5

Molecular Formula

C11H15ClOS

Molecular Weight

230.75 g/mol

IUPAC Name

1-(2-chloro-2-methoxypropyl)sulfanyl-4-methylbenzene

InChI

InChI=1S/C11H15ClOS/c1-9-4-6-10(7-5-9)14-8-11(2,12)13-3/h4-7H,8H2,1-3H3

InChI Key

FANVVUBGSCQDMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC(C)(OC)Cl

Origin of Product

United States

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